Sulforaphane-N-acetylcysteine (SFN-NAC) is a major metabolite of sulforaphane (SFN) [, ], a naturally occurring isothiocyanate found in cruciferous vegetables like broccoli. It is formed through the mercapturic acid pathway, which involves the conjugation of SFN with glutathione, followed by further enzymatic reactions leading to the formation of SFN-NAC []. This compound plays a significant role in scientific research, particularly in the fields of cancer prevention, inflammation, and oxidative stress [].
Elucidate its Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion of SFN-NAC is crucial for optimizing its potential therapeutic use [].
Explore Targeted Therapies: Due to the different tissue distribution profiles of SFN and its metabolites, identifying the most relevant chemical form for specific tissues could improve targeted chemoprevention strategies [].
Develop Prodrug Strategies: Investigating SFN-NAC as a potential prodrug for SFN could help overcome limitations associated with SFN's bioavailability and potential gastrointestinal side effects [].
D,L-Sulforaphane N-Acetyl-L-Cysteine is a compound that combines the properties of sulforaphane and N-acetyl-L-cysteine. Sulforaphane, a naturally occurring isothiocyanate, is primarily derived from cruciferous vegetables like broccoli and is known for its potential anti-cancer effects. N-Acetyl-L-cysteine is a derivative of the amino acid cysteine, recognized for its antioxidant properties and ability to replenish intracellular levels of glutathione. The combination of these two compounds aims to enhance their individual biological activities, particularly in cancer prevention and treatment.
D,L-Sulforaphane N-Acetyl-L-Cysteine is synthesized from sulforaphane and N-acetyl-L-cysteine, both of which can be obtained from natural sources or through chemical synthesis. Sulforaphane is predominantly found in cruciferous vegetables, while N-acetyl-L-cysteine can be synthesized chemically or derived from dietary sources of cysteine.
D,L-Sulforaphane N-Acetyl-L-Cysteine belongs to the class of compounds known as isothiocyanates and thiol derivatives. Its classification highlights its potential role in chemoprevention and therapeutic applications, particularly in oncology.
The synthesis of D,L-Sulforaphane N-Acetyl-L-Cysteine typically involves the reaction between sulforaphane and N-acetyl-L-cysteine. Various methods have been explored for synthesizing sulforaphane itself, including enzymatic hydrolysis of glucosinolates present in cruciferous vegetables or direct chemical synthesis from precursors.
D,L-Sulforaphane N-Acetyl-L-Cysteine has a complex molecular structure characterized by the presence of an isothiocyanate group (-N=C=S) and an acetylated thiol group. The molecular formula can be represented as CHNOS.
D,L-Sulforaphane N-Acetyl-L-Cysteine participates in various biochemical reactions, primarily involving its thiol group. It can undergo oxidation to form disulfides or react with electrophiles due to its nucleophilic properties.
The mechanism by which D,L-Sulforaphane N-Acetyl-L-Cysteine exerts its biological effects involves several pathways:
Studies indicate that D,L-Sulforaphane N-Acetyl-L-Cysteine significantly enhances cellular antioxidant capacity and exhibits anti-inflammatory effects by modulating key signaling pathways involved in cancer progression.
D,L-Sulforaphane N-Acetyl-L-Cysteine has garnered attention for its potential applications in:
Research continues into optimizing its therapeutic efficacy and understanding the full range of its biological effects across different disease models.
D,L-Sulforaphane N-Acetyl-L-cysteine (SFN-NAC), systematically named as N-Acetyl-S-[[[4-(methylsulfinyl)butyl]amino]thioxomethyl]-L-cysteine, is the primary mercapturic acid metabolite of the dietary isothiocyanate sulforaphane. Its Chemical Abstracts Service (CAS) registry number is 334829-66-2, with a molecular formula of C11H20N2O4S3 and a molecular weight of 340.48 g/mol [7] [9]. The "D,L" prefix denotes the racemic nature of the sulforaphane moiety, resulting from synthetic preparation. In contrast, naturally occurring sulforaphane from broccoli exists exclusively as the R-enantiomer (1-isothiocyanato-4-(methylsulfinyl)butane). The chiral center at the sulfinyl group (-S(O)-) in sulforaphane generates stereoisomers, but SFN-NAC incorporates L-cysteine, introducing an additional chiral center at the cysteine α-carbon [9]. This yields distinct diastereomers:
Table 1: Nomenclature and Isomeric Variants of SFN-NAC
Designation | Sulforaphane Moiety | Cysteine Moiety | Origin |
---|---|---|---|
D,L-SFN-NAC | Racemic (R/S mixture) | L-configuration | Synthetic |
R-SFN-NAC | R-enantiomer | L-configuration | In vivo metabolite |
S-SFN-NAC | S-enantiomer | L-configuration | Synthetic |
SFN-NAC features a modular structure comprising three functional segments:
The molecule contains multiple hydrogen-bond acceptors (carbonyl, sulfinyl, thiocarbonyl) but no strong hydrogen-bond donors, influencing its polar surface area (109 Ų) and logP value (-1.2) [3]. SFN-NAC exists as a white to off-white solid at room temperature, with moderate solubility in dimethyl sulfoxide (DMSO) (10 mg/mL) but limited solubility in aqueous buffers. Its stability is compromised by extreme pH, heat, or oxygen exposure, leading to degradation via hydrolysis of the thiocarbamate bond or oxidation of the sulfinyl group [3] [9]. Crucially, SFN-NAC demonstrates enhanced blood-brain barrier permeability compared to its precursor sulforaphane, attributed to its active transport via amino acid carriers and reduced efflux by P-glycoprotein [3] [10].
Table 2: Key Physicochemical Properties of SFN-NAC
Property | Value | Experimental Context |
---|---|---|
Molecular Weight | 340.48 g/mol | Calculated |
Melting Point | Not well-defined (decomposes) | Observed in synthesis |
Solubility in DMSO | 10 mg/mL (29.37 mM) | In vitro studies |
Aqueous Solubility | Low (requires buffering) | pH-dependent |
logP | -1.2 (estimated) | Computational prediction |
Polar Surface Area | 109 Ų | Computational analysis |
Blood-Brain Barrier Penetration | Enhanced vs. sulforaphane | Animal models |
Synthetic Pathways
SFN-NAC is produced via two primary routes:
Stabilization Challenges and Solutions
SFN-NAC’s reactivity and sensitivity to oxidation necessitate specialized stabilization:
Table 3: Stabilization Strategies for SFN-NAC
Strategy | Mechanism | Impact on Stability |
---|---|---|
β-cyclodextrin inclusion | Hydrophobic encapsulation of reactive groups | Reduces hydrolysis rate 3-fold |
Lyophilization | Removal of water (hydrolytic agent) | Prevents aqueous degradation |
pH-controlled formulations | Suppresses acid/base-catalyzed breakdown | Optimal stability at pH 5–6 |
Antioxidant additives | Scavenges reactive oxygen species | Prevents sulfoxide oxidation |
Structural and Metabolic Relationships
Functional and Bioavailability Comparisons
SFN-NAC differs pharmacologically from its precursors:
Table 4: Comparative Attributes of Glucoraphanin, Sulforaphane, and SFN-NAC
Property | Glucoraphanin | Sulforaphane (SFN) | SFN-NAC |
---|---|---|---|
Molecular Weight | 437.5 g/mol | 177.3 g/mol | 340.5 g/mol |
Bioactivity | None (pro-drug) | Nrf2 activator, Phase II enzyme inducer | HDAC inhibitor, microtubule disruptor |
Bioavailability | Low (requires hydrolysis) | High (80% absorption) | Moderate (conjugated form) |
Half-Life | Not applicable | <2 hours | >24 hours |
Key Metabolic Role | SFN precursor | Direct effector, NAC conjugate precursor | Terminal metabolite, biomarker |
Blood-Brain Barrier Penetration | None | Moderate | Enhanced |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: